molecular formula C12H20N2OS B2825433 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide CAS No. 327043-45-8

3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide

Cat. No.: B2825433
CAS No.: 327043-45-8
M. Wt: 240.37
InChI Key: BNPXHHBRHHBNSM-UHFFFAOYSA-N
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Description

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is a chemical compound that features a cyclohexyl group attached to a propanamide moiety, which is further linked to a 4,5-dihydro-1,3-thiazol-2-yl group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of thioamides with α-haloketones or α-halocarboxylic acids.

  • Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where the cyclohexyl halide reacts with the amine group of the thiazole derivative.

  • Formation of the Propanamide Moiety: The propanamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the thiazole ring or the cyclohexyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Cyclohexyl halides, amines, carboxylic acid derivatives

Major Products Formed:

  • Oxidation products: Various oxygenated derivatives of the compound

  • Reduction products: Reduced forms of the compound with fewer oxygen atoms

  • Substitution products: Derivatives with different substituents on the thiazole ring or cyclohexyl group

Scientific Research Applications

3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: This compound and its derivatives can be explored for their potential therapeutic effects in treating various diseases.

  • Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring is known to bind to various enzymes and receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole compounds with different substituents on the ring.

  • Propanamide derivatives: Compounds with similar amide groups but different substituents.

Uniqueness: 3-Cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of the cyclohexyl group and the thiazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-cyclohexyl-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS/c15-11(14-12-13-8-9-16-12)7-6-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPXHHBRHHBNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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